![molecular formula C24H29N3O2 B2495191 1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 849033-31-4](/img/structure/B2495191.png)

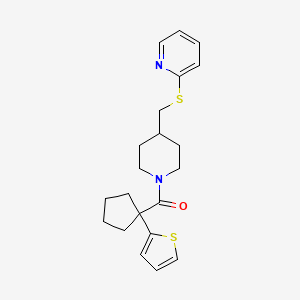

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Spirocyclic compounds, similar to the one mentioned, are synthesized through multi-step chemical reactions that often involve the formation of heterocycles through condensation, cyclization, and spiro-formation steps. Techniques such as three-component condensation have been used for the synthesis of related compounds, highlighting the complexity and precision required in the synthesis of such molecules (Shestopalov et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

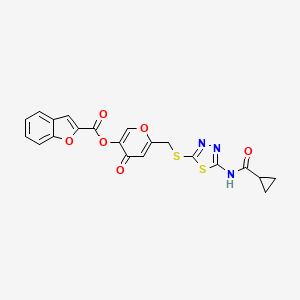

1,2-Oxazines and Related Compounds

The synthesis of 1,2-oxazines and benzoxazines involves dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of acyl nitrosopentenones. This method underscores the importance of oxazinium salts as electrophiles and discusses the synthetic utilities of these compounds as chiral synthons and intermediates in various reactions (Sainsbury, 1991).

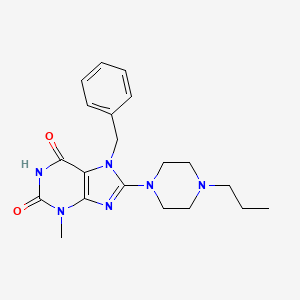

Quinoxaline and Its Analogs

Quinoxalines, including benzopyrazines, display a wide range of applications from dyes to pharmaceuticals. They exhibit antitumoral properties and can be synthesized by condensing ortho-diamines with diketones. The review highlights their synthesis, properties, and applications, showing the versatility of quinoxaline derivatives in scientific research (Aastha Pareek and Dharma Kishor, 2015).

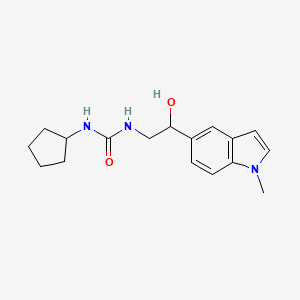

Biological Activities

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which includes various heterocyclic scaffolds such as pyridines, piperidines, and others, underlines their significance in treating type 2 diabetes mellitus. This class of compounds inhibits the degradation of incretin hormones, illustrating the potential of heterocyclic compounds in medicinal chemistry (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Synthetic Utilities of o-Phenylenediamines

The review on the synthetic methodologies for constructing benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines showcases the broad applicability of these heterocyclic cores in developing compounds with potential biological activities (M. Ibrahim, 2011).

Propiedades

IUPAC Name |

1'-ethyl-7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-4-26-14-12-24(13-15-26)27-21(19-6-5-7-22(28-3)23(19)29-24)16-20(25-27)18-10-8-17(2)9-11-18/h5-11,21H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSBZBJMZZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)